2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that features a complex structure incorporating pyridine, triazole, and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as the use of acid catalysts and ortho esters, are crucial for the successful annulation of the triazole ring onto the pyridine-triazine scaffold .
Chemical Reactions Analysis
2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding with key amino acid residues in the active site .
Comparison with Similar Compounds
Similar compounds to 2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one include other heterocyclic compounds with pyridine, triazole, and triazine rings. These compounds often share similar biological activities but differ in their specific substituents and overall structure. Examples include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: Exhibiting diverse pharmacological activities. The uniqueness of this compound lies in its specific trifluoromethylphenyl substituent, which enhances its biological activity and specificity.
Properties
IUPAC Name |
4-ethyl-11-[2-(trifluoromethyl)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O/c1-2-12-20-15-22-21-13-11(25(15)23-12)7-8-24(14(13)26)10-6-4-3-5-9(10)16(17,18)19/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOSMDYJAPDJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4C(F)(F)F)N=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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